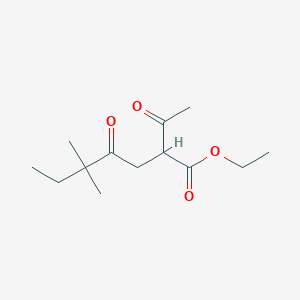
Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate is an organic compound with the molecular formula C13H22O4 and a molecular weight of 242.31 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate typically involves the esterification of 2-acetyl-5,5-dimethyl-4-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-acetyl-5,5-dimethyl-4-oxoheptanoic acid.
Reduction: Formation of ethyl 2-hydroxy-5,5-dimethyl-4-oxoheptanoate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-acetyl-4-oxoheptanoate
- Ethyl 2-acetyl-5-methyl-4-oxoheptanoate
- Ethyl 2-acetyl-5,5-dimethyl-4-oxooctanoate
Uniqueness
Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate is unique due to its specific structural features, such as the presence of two methyl groups at the 5-position and the keto group at the 4-position. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate is a β-ketoester compound with significant biological activity and potential applications in various fields, including medicinal chemistry, agriculture, and enzymatic studies. This article explores its biological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound can be attributed to its ability to act as a substrate in enzymatic reactions. The compound undergoes various transformations catalyzed by enzymes, leading to the formation of different products. For instance:
- Oxidation : Converts to 2-acetyl-5,5-dimethyl-4-oxohexanoic acid.
- Reduction : Forms ethyl 2-hydroxy-5,5-dimethyl-4-oxohexanoate.
- Substitution : Produces ethyl 2-acetyl-5,5-dimethyl-4-oxohexanamide.
These transformations highlight the compound's versatility in biochemical pathways.
Medicinal Chemistry
Research indicates that this compound has potential applications in drug development. Its derivatives may serve as precursors for active pharmaceutical ingredients (APIs), particularly in the synthesis of compounds with therapeutic properties.
Agricultural Chemistry
The compound is also being investigated for its use in developing agrochemicals. Its biological activity suggests potential efficacy as a pesticide or herbicide, although specific studies are still required to establish its effectiveness and safety profile in agricultural settings.
Case Studies and Research Findings
-
Enzyme-Catalyzed Reactions :
Catalyst Yield (%) Temperature (°C) Time (h) Solvent ZrCl₄ 23 60 68 THF Yb(OTf)₃ 93 60 68 H₂O ZrCl₄ 41 100 0.33 THF - Synthesis Pathways :
-
Comparative Studies :
- Comparative analysis with structurally similar compounds indicates that this compound exhibits unique reactivity profiles due to its specific functional groups. This uniqueness enhances its potential applications across different chemical domains.
Properties
Molecular Formula |
C13H22O4 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate |
InChI |
InChI=1S/C13H22O4/c1-6-13(4,5)11(15)8-10(9(3)14)12(16)17-7-2/h10H,6-8H2,1-5H3 |
InChI Key |
RONDEWWVFRYNBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)CC(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















